In Vivo Bone Metastasis Model Efficacy
In a nude mouse model of osteolytic bone metastasis, treatment with C(YIGSR)3-NH2 led to a decrease in the formation of detectable osteolytic metastases caused by human A375 melanoma cells [1]. The study compared the effect of the antagonist to untreated controls and, critically, to laminin itself, which increased metastases. No direct, quantitative comparison to a monomeric peptide was provided in the study.
| Evidence Dimension | Inhibition of detectable osteolytic bone metastases |
|---|---|
| Target Compound Data | Decrease in formation of detectable osteolytic bone metastases (qualitative, but statistically significant change relative to control) |
| Comparator Or Baseline | Baseline: Untreated control (no peptide) and laminin (which increased metastases) |
| Quantified Difference | Not quantified as a percentage inhibition; effect is described as a qualitative decrease. |
| Conditions | In vivo: Nude mice injected with human A375 melanoma cells; peptide administered via incubation with cells pre-injection and i.p. administration. |
Why This Matters
This in vivo evidence in a physiologically relevant model of bone metastasis supports the use of C(YIGSR)3-NH2 for preclinical research into the role of laminin in metastatic bone disease, a context not reported for the monomer.
- [1] Nakai, M., Mundy, G. R., Williams, P. J., Boyce, B., & Yoneda, T. (1992). A synthetic antagonist to laminin inhibits the formation of osteolytic metastases by human melanoma cells in nude mice. Cancer Research, 52(19), 5395-5399. View Source
